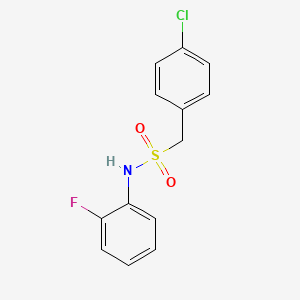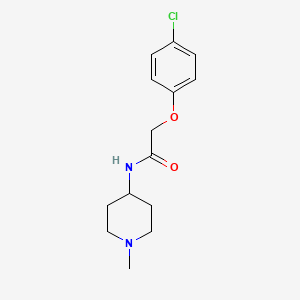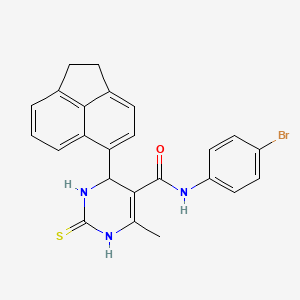
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFMS is a sulfonamide derivative that belongs to the class of arylsulfonamides. It has been widely studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including carbonic anhydrase and metalloproteinases. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been found to exhibit potential anticancer properties, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. It also exhibits a wide range of pharmacological properties, making it a versatile compound for medical research. However, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has some limitations for laboratory experiments. It is a sulfonamide derivative, which can limit its solubility in certain solvents. Additionally, the mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide research. One potential direction is the development of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide as a potential therapeutic agent for pain and inflammation. Another potential direction is the development of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide as a potential therapeutic agent for epilepsy. Additionally, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has potential anticancer properties, making it a promising candidate for cancer research. Further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide. The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to possess potential anticancer properties, making it a promising candidate for cancer research.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVUAYDRGNXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)